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Abstract
This document outlines a detailed protocol for the total synthesis of Peucedanocoumarin I, an

angular dihydropyranocoumarin isolated from Peucedanum praeruptorum. The synthetic

strategy commences with the construction of a coumarin core, followed by the formation of the

pyran ring to yield the key intermediate, seselin. Subsequent stereoselective dihydroxylation

and regioselective esterifications furnish the target molecule. This protocol provides a

comprehensive guide for the laboratory-scale synthesis of Peucedanocoumarin I, enabling

further investigation of its biological activities and potential therapeutic applications.

Overall Synthetic Strategy
The total synthesis of Peucedanocoumarin I is approached through a convergent strategy.

The core angular pyranocoumarin skeleton, seselin, is first assembled. The synthesis of

angular pyranocoumarin scaffolds can be achieved through various methods, including

cyclization reactions.[1] The dihydropyran ring of seselin is then functionalized via

dihydroxylation, followed by sequential esterification to install the requisite 2-methylbutyryloxy

and acetoxy groups at the 3' and 4' positions, respectively.

Retrosynthetic Analysis:
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The retrosynthetic analysis reveals a plausible pathway from commercially available starting

materials. The target molecule is disconnected at the ester linkages to reveal a diol

intermediate. This diol is obtained from the dihydroxylation of the pyran ring of seselin. Seselin,

in turn, can be synthesized from a 7-hydroxycoumarin precursor through prenylation and

subsequent cyclization.

Experimental Protocols
2.1. Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (1)

Reaction: Pechmann Condensation

Procedure:

To a stirred solution of resorcinol (10.0 g, 90.8 mmol) in nitrobenzene (50 mL), add ethyl

acetoacetate (11.5 mL, 90.8 mmol).

Cool the mixture to 0 °C in an ice bath.

Slowly add concentrated sulfuric acid (30 mL) dropwise, maintaining the temperature

below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 18 hours.

Pour the reaction mixture into a beaker containing crushed ice (200 g).

A precipitate will form. Filter the solid, wash thoroughly with cold water, and then with a

small amount of cold ethanol.

Recrystallize the crude product from ethanol to afford 7-hydroxy-4-methylcoumarin (1) as

a white solid.

2.2. Step 2: Synthesis of 7-(3,3-Dimethylallyloxy)-4-methylcoumarin (2)

Reaction: Williamson Ether Synthesis

Procedure:
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To a solution of 7-hydroxy-4-methylcoumarin (1) (10.0 g, 56.8 mmol) in acetone (200 mL),

add anhydrous potassium carbonate (15.7 g, 113.6 mmol).

To this suspension, add prenyl bromide (8.5 mL, 68.2 mmol) dropwise.

Reflux the reaction mixture for 12 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

After completion, filter the potassium carbonate and wash the solid with acetone.

Evaporate the solvent from the filtrate under reduced pressure.

Recrystallize the resulting solid from ethanol to yield 7-(3,3-dimethylallyloxy)-4-

methylcoumarin (2).

2.3. Step 3: Synthesis of 8-(1,1-Dimethylallyl)-7-hydroxy-4-methylcoumarin (3)

Reaction: Claisen Rearrangement

Procedure:

Heat 7-(3,3-dimethylallyloxy)-4-methylcoumarin (2) (5.0 g, 20.5 mmol) in N,N-diethylaniline

(20 mL) at 210-220 °C for 4 hours under a nitrogen atmosphere.

Cool the reaction mixture to room temperature and pour it into a separatory funnel

containing 1 M hydrochloric acid (100 mL).

Extract the product with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to give 8-(1,1-dimethylallyl)-7-hydroxy-4-methylcoumarin (3).

2.4. Step 4: Synthesis of Seselin (4)
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Reaction: Intramolecular Cyclization

Procedure:

Dissolve 8-(1,1-dimethylallyl)-7-hydroxy-4-methylcoumarin (3) (3.0 g, 12.3 mmol) in formic

acid (30 mL).

Heat the solution at 100 °C for 2 hours.

Cool the reaction mixture and pour it into ice water.

Extract the product with ethyl acetate (3 x 30 mL).

Wash the combined organic layers with saturated sodium bicarbonate solution and then

with brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford

seselin (4).

2.5. Step 5: Synthesis of 3',4'-Dihydroxy-3',4'-dihydroseselin (5)

Reaction: Dihydroxylation

Procedure:

Dissolve seselin (4) (2.0 g, 8.2 mmol) in a mixture of acetone (40 mL) and water (10 mL).

Add N-methylmorpholine N-oxide (NMO) (1.44 g, 12.3 mmol).

To this solution, add a catalytic amount of osmium tetroxide (2.5% solution in t-butanol, 0.4

mL).

Stir the reaction mixture at room temperature for 24 hours.

Quench the reaction by adding a saturated solution of sodium sulfite (20 mL).

Extract the product with ethyl acetate (3 x 40 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify by column chromatography to yield the diol (5).

2.6. Step 6: Synthesis of Peucedanocoumarin I

Reaction: Esterification

Procedure:

Dissolve the diol (5) (1.0 g, 3.8 mmol) in dry dichloromethane (DCM) (30 mL) and pyridine

(1.5 mL).

Cool the solution to 0 °C.

Slowly add acetyl chloride (0.28 mL, 3.8 mmol) dropwise and stir for 4 hours at 0 °C.

Next, add 2-methylbutyryl chloride (0.5 mL, 4.2 mmol) and a catalytic amount of 4-

dimethylaminopyridine (DMAP).

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

Quench the reaction with 1 M HCl and extract with DCM.

Wash the organic layer with saturated sodium bicarbonate solution and brine.

Dry over anhydrous sodium sulfate and concentrate.

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC)

to isolate Peucedanocoumarin I.

Data Presentation
Table 1: Summary of Compounds and Expected Data
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Compound
No.

Compound
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Expected
Yield (%)

Key ¹H NMR
Signals (δ,
ppm)
(Hypothetic
al)

1

7-Hydroxy-4-

methylcouma

rin

C₁₀H₈O₃ 176.17 85

7.5 (d, 1H),

6.8 (dd, 1H),

6.7 (d, 1H),

6.1 (s, 1H),

2.4 (s, 3H)

2

7-(3,3-

Dimethylallylo

xy)-4-

methylcouma

rin

C₁₅H₁₆O₃ 244.29 90

7.5 (d, 1H),

6.9 (dd, 1H),

6.8 (d, 1H),

6.1 (s, 1H),

5.5 (t, 1H),

4.6 (d, 2H),

2.4 (s, 3H),

1.8 (s, 6H)

3

8-(1,1-

Dimethylallyl)

-7-hydroxy-4-

methylcouma

rin

C₁₅H₁₆O₃ 244.29 60

7.4 (d, 1H),

6.8 (d, 1H),

6.1 (s, 1H),

5.8 (dd, 1H),

5.1 (m, 2H),

2.4 (s, 3H),

1.5 (s, 6H)

4 Seselin C₁₄H₁₄O₃ 230.26 75

7.2 (d, 1H),

6.7 (d, 1H),

6.2 (d, 1H),

5.6 (d, 1H),

1.4 (s, 6H)
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5

3',4'-

Dihydroxy-

3',4'-

dihydroseseli

n

C₁₄H₁₆O₅ 264.27 70

7.2 (d, 1H),

6.7 (d, 1H),

4.8 (d, 1H),

3.6 (d, 1H),

1.3 (s, 3H),

1.2 (s, 3H)

Target
Peucedanoco

umarin I
C₂₁H₂₄O₇ 388.41 40

7.3 (d, 1H),

6.8 (d, 1H),

5.4 (d, 1H),

5.1 (d, 1H),

2.3 (m, 1H),

2.1 (s, 3H),

1.4-1.7 (m,

2H), 1.2 (d,

3H), 0.9 (t,

3H)

Visualization of the Synthetic Workflow

Resorcinol +
Ethyl Acetoacetate

Step 1: Pechmann Condensation
(H₂SO₄) 7-Hydroxy-4-methylcoumarin (1) Step 2: Williamson Ether Synthesis

(Prenyl Bromide, K₂CO₃) 7-(3,3-Dimethylallyloxy)-4-methylcoumarin (2) Step 3: Claisen Rearrangement
(Heat) 8-(1,1-Dimethylallyl)-7-hydroxy-4-methylcoumarin (3) Step 4: Intramolecular Cyclization

(Formic Acid) Seselin (4) Step 5: Dihydroxylation
(OsO₄, NMO) 3',4'-Dihydroxy-3',4'-dihydroseselin (5) Step 6: Esterification

(Acetyl Chloride, 2-Methylbutyryl Chloride) Peucedanocoumarin I

Click to download full resolution via product page

Caption: Synthetic workflow for the total synthesis of Peucedanocoumarin I.

Conclusion
The outlined multi-step synthesis provides a viable and detailed pathway to obtain

Peucedanocoumarin I. The protocol utilizes well-established organic reactions, making it

accessible for researchers with a background in synthetic organic chemistry. This total

synthesis will facilitate the production of sufficient quantities of Peucedanocoumarin I for

comprehensive biological evaluation and further drug development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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